molecular formula C20H21NO3 B2665702 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 2034210-32-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2665702
CAS No.: 2034210-32-5
M. Wt: 323.392
InChI Key: BIAUCDRAODXAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzofuran moiety linked to a propan-2-yl group and a 2-methylphenoxyacetamide side chain. The compound’s synthesis likely involves coupling reactions between benzofuran-containing amines and activated acetamide intermediates, as seen in analogous compounds .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-7-3-5-9-18(14)23-13-20(22)21-15(2)11-17-12-16-8-4-6-10-19(16)24-17/h3-10,12,15H,11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAUCDRAODXAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Methylphenoxy Group: The 2-methylphenoxy group can be attached through a nucleophilic substitution reaction using 2-methylphenol and an appropriate leaving group, such as a halide or tosylate.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction using acetic anhydride or an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, tosylates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Activation or inhibition of signaling pathways such as MAPK, Akt/mTOR, and others, which play crucial roles in cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Synthetic Efficiency: Compound 30 exhibits the highest yield (82%) among fluorophenoxy derivatives, likely due to the straightforward coupling of n-butylamine with bromoacetyl intermediates. In contrast, steric hindrance in 31 and 32 reduces yields (54% and 51%, respectively) .

Substituent Effects: The benzofuran group in the target compound may enhance aromatic stacking interactions compared to thiophene in BI82849 . The hydroxyl group in 31 introduces polarity, which may affect solubility and metabolic stability .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (30–32 ) exhibit melting points between 74–84°C, consistent with crystalline stability imparted by halogenated aryl groups. The target compound’s melting point is unreported but may align with these values due to structural similarities.
  • Chirality : Compound 32 displays optical activity ([α]²²D = +61.1), suggesting that stereochemistry in analogous compounds (e.g., the target molecule) could influence biological activity .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound with significant biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring, a propan-2-yl group, and a phenoxyacetamide moiety. Its IUPAC name is this compound, and it has the molecular formula C19H19NO2.

This compound primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism involves:

  • Targeting Neurotransmitter Transporters : The compound inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain, leading to increased concentrations of these neurotransmitters in the synaptic cleft.
  • Impact on Biochemical Pathways : Enhanced neurotransmission can activate various pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its structural similarities to other benzofuran derivatives suggest it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties typical of this class.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent :

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in lung adenocarcinoma cells (A549), with mechanisms involving disruption of the AKT signaling pathway .
  • Case Study : A derivative of benzofuran was tested in vivo using a murine model of lung cancer. Results indicated a marked reduction in metastatic lesions without adverse effects on body weight or vital organ size .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties :

  • It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicates that modifications at specific positions on the benzofuran ring can enhance antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerA549 (lung cancer cells)Inhibition of AKT pathway
AntimicrobialS. aureus, E. coliDisruption of bacterial cell wall synthesis
NeuropharmacologicalCNS (serotonin pathways)SNDRI mechanism enhancing neurotransmitter levels

Q & A

Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzofuran derivatives with propan-2-ylamine intermediates, followed by acetylation with 2-methylphenoxyacetic acid. Key steps require precise control of catalysts (e.g., palladium for cross-coupling), solvents (e.g., dichloromethane or DMF), and temperature (40–80°C). Automated synthesis equipment and continuous flow reactors enhance scalability and reproducibility .

Table 1 : Comparison of Reaction Conditions from Literature

StepReagents/CatalystsSolventTemperatureYield (%)Reference
Benzofuran couplingPd(OAc)₂, PPh₃DMF80°C65–75
AcetylationEDC/HOBtDCMRT85–90

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzofuran aromatic protons (δ 6.8–7.5 ppm) and the acetamide carbonyl signal (δ ~170 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory tests (COX-2 inhibition). Use ELISA or fluorescence-based assays to measure IC₅₀ values. Parallel testing on related compounds (e.g., 4-chlorophenyl analogs) can establish baseline activity trends .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzofuran or phenoxy groups) influence biological activity, and what computational tools can predict these effects?

  • Methodological Answer : Substituent effects are studied via Structure-Activity Relationship (SAR) models. For example, electron-withdrawing groups (e.g., -Cl) on the benzofuran ring enhance cytotoxicity, while bulky groups on the phenoxy moiety reduce metabolic degradation. Use density functional theory (DFT) to calculate electronic parameters (HOMO/LUMO) and molecular docking (AutoDock Vina) to predict target binding .

Table 2 : SAR of Analogous Compounds

CompoundSubstituentIC₅₀ (COX-2, µM)Cytotoxicity (HeLa, µM)
Fluorophenoxy analog-F12.38.5
Chlorophenoxy analog-Cl9.85.2

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, enzyme isoforms) or impurities. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Purify intermediates via HPLC and retest. Cross-reference with structural analogs (e.g., morpholin-4-yl derivatives) to isolate substituent-specific effects .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility, or use prodrug approaches (e.g., esterification of acetamide). Conduct metabolic stability assays in liver microsomes and adjust logP values via substituent tuning. Pharmacophore modeling identifies critical binding motifs to retain efficacy .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for similar compounds?

  • Methodological Answer : Variability may stem from differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (e.g., incubation time), or compound purity. Replicate experiments under standardized conditions and validate purity via HPLC (>95%). Compare data with PubChem entries for analogous structures (e.g., bromophenoxy derivatives) .

Experimental Design Recommendations

  • Synthesis : Prioritize scalable methods (e.g., flow chemistry) for reproducibility .
  • Characterization : Combine NMR, IR, and HRMS for structural validation .
  • Bioassays : Use tiered screening (cytotoxicity, enzyme inhibition) with positive controls .
  • Computational Tools : Leverage DFT and docking to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.